molecular formula C11H22ClFN2O2 B6239711 rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride CAS No. 2361864-78-8

rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride

Cat. No. B6239711
CAS RN: 2361864-78-8
M. Wt: 268.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride is a useful research compound. Its molecular formula is C11H22ClFN2O2 and its molecular weight is 268.8. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride involves the protection of the amine group, followed by the addition of the fluorocyclopentyl group, and then deprotection of the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "1-fluorocyclopentene", "sodium hydride", "N,N-dimethylformamide", "1,3-dibromopropane", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "tert-butyl carbamate is reacted with sodium hydride in N,N-dimethylformamide to form the tert-butyl carbamate anion", "1-fluorocyclopentene is added to the reaction mixture to form the tert-butyl N-{[(1R)-1-fluorocyclopentyl]methyl}carbamate", "the amine group is protected by reacting with 1,3-dibromopropane to form the tert-butyl N-{[(1R)-3-bromopropyl]methyl}carbamate", "the bromine group is substituted with an amine group by reacting with ammonium chloride to form rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate", "the amine group is deprotected by reacting with hydrochloric acid to form rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride" ] }

CAS RN

2361864-78-8

Molecular Formula

C11H22ClFN2O2

Molecular Weight

268.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.